molecular formula C19H14N4O B11962622 N'-[(E)-1-naphthylmethylidene]-1H-benzimidazole-6-carbohydrazide

N'-[(E)-1-naphthylmethylidene]-1H-benzimidazole-6-carbohydrazide

Cat. No.: B11962622
M. Wt: 314.3 g/mol
InChI Key: UUIMGOUZTXYFLI-SSDVNMTOSA-N
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Description

N’-[(E)-1-naphthylmethylidene]-1H-benzimidazole-6-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole core linked to a naphthyl group through a methylene bridge, making it a subject of interest in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-naphthylmethylidene]-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 1-naphthaldehyde with 1H-benzimidazole-6-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the reaction mixture being heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-naphthylmethylidene]-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce the corresponding amine.

Scientific Research Applications

N’-[(E)-1-naphthylmethylidene]-1H-benzimidazole-6-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of N’-[(E)-1-naphthylmethylidene]-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    Naphthylmethylidene derivatives: Compounds with similar naphthylmethylidene groups but different core structures.

    Benzimidazole derivatives: Compounds with the benzimidazole core but different substituents.

Uniqueness

N’-[(E)-1-naphthylmethylidene]-1H-benzimidazole-6-carbohydrazide is unique due to its specific combination of the naphthyl and benzimidazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H14N4O

Molecular Weight

314.3 g/mol

IUPAC Name

N-[(E)-naphthalen-1-ylmethylideneamino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C19H14N4O/c24-19(14-8-9-17-18(10-14)21-12-20-17)23-22-11-15-6-3-5-13-4-1-2-7-16(13)15/h1-12H,(H,20,21)(H,23,24)/b22-11+

InChI Key

UUIMGOUZTXYFLI-SSDVNMTOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC4=C(C=C3)N=CN4

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC4=C(C=C3)N=CN4

Origin of Product

United States

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